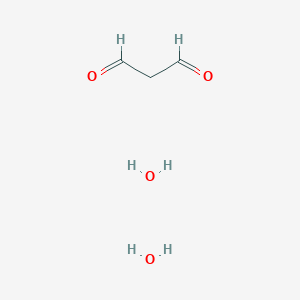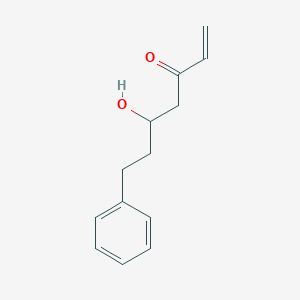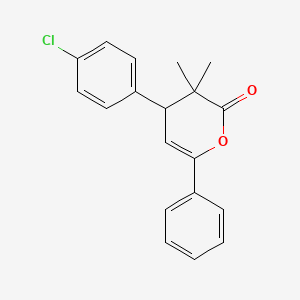
Propanedial--water (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedial–water (1/2), also known as 1,2-propanediol, is a versatile chemical compound with significant industrial and scientific applications. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and many other solvents. This compound is widely used in the manufacture of unsaturated polyester resins, antifreeze, biofuels, nonionic detergents, and various other products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediol can be synthesized through several methods. One common method involves the hydrolysis of propylene oxide, which is derived from petroleum-based propylene . This process typically requires high temperatures and pressures to achieve efficient conversion.
Another method involves the hydrogenolysis of glycerol, a by-product of biodiesel production. This process uses catalysts such as nickel, copper, or chromium-free systems to convert glycerol into 1,2-propanediol under hydrogenation conditions .
Industrial Production Methods
Industrial production of 1,2-propanediol primarily relies on the hydration of propylene oxide. This method is energy-intensive and involves significant emissions of greenhouse gases . alternative methods using renewable raw materials, such as glycerol hydrogenolysis, are gaining attention due to their potential to reduce energy consumption and lower the carbon footprint of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lactic acid or pyruvic acid under specific conditions.
Reduction: It can be reduced to form propanol.
Substitution: It can undergo substitution reactions to form derivatives such as ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Oxidation: Lactic acid, pyruvic acid
Reduction: Propanol
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a reactant in various chemical syntheses.
Biology: It is used in cryopreservation of biological samples due to its ability to lower the freezing point of water.
Medicine: It is used as a solvent for pharmaceuticals and as a humectant in topical formulations.
Industry: It is used in the production of antifreeze, resins, and detergents
Wirkmechanismus
The mechanism of action of 1,2-propanediol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by preventing the formation of ice crystals, thereby protecting cells and tissues during freezing. It also acts as a humectant by attracting and retaining moisture, which is beneficial in pharmaceutical and cosmetic formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: Another diol with similar properties but different applications.
Ethylene Glycol: A diol used primarily in antifreeze formulations.
Glycerol: A triol with similar chemical properties but different industrial applications.
Uniqueness
1,2-Propanediol is unique due to its versatility and wide range of applications. Unlike ethylene glycol, it is generally recognized as safe for use in food and cosmetics. Compared to glycerol, it has a lower viscosity and is more suitable for certain industrial applications .
Eigenschaften
CAS-Nummer |
688358-20-5 |
|---|---|
Molekularformel |
C3H8O4 |
Molekulargewicht |
108.09 g/mol |
IUPAC-Name |
propanedial;dihydrate |
InChI |
InChI=1S/C3H4O2.2H2O/c4-2-1-3-5;;/h2-3H,1H2;2*1H2 |
InChI-Schlüssel |
ILZQVNUTDWTSAF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)C=O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)



![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)




![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
